Cas no 2680862-57-9 (2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid)
![2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid structure](https://ja.kuujia.com/scimg/cas/2680862-57-9x500.png)
2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid
- EN300-28273243
- 2680862-57-9
- 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid
-
- インチ: 1S/C10H15NO4/c1-3-6-15-9(14)11-10(4-5-10)7(2)8(12)13/h3,7H,1,4-6H2,2H3,(H,11,14)(H,12,13)
- InChIKey: CRNOJRPOTRGELO-UHFFFAOYSA-N
- SMILES: OC(C(C)C1(CC1)NC(=O)OCC=C)=O
計算された属性
- 精确分子量: 213.10010796g/mol
- 同位素质量: 213.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 1.6
2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28273243-0.5g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 0.5g |
$849.0 | 2025-03-19 | |
Enamine | EN300-28273243-10.0g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 10.0g |
$3807.0 | 2025-03-19 | |
Enamine | EN300-28273243-0.1g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 0.1g |
$779.0 | 2025-03-19 | |
Enamine | EN300-28273243-1.0g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 1.0g |
$884.0 | 2025-03-19 | |
Enamine | EN300-28273243-5.0g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 5.0g |
$2566.0 | 2025-03-19 | |
Enamine | EN300-28273243-0.25g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 0.25g |
$814.0 | 2025-03-19 | |
Enamine | EN300-28273243-2.5g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 2.5g |
$1735.0 | 2025-03-19 | |
Enamine | EN300-28273243-0.05g |
2-(1-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid |
2680862-57-9 | 95.0% | 0.05g |
$744.0 | 2025-03-19 |
2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acidに関する追加情報
Comprehensive Guide to 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid (CAS No. 2680862-57-9)
2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid (CAS No. 2680862-57-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a cyclopropyl-based carboxylic acid derivative, is notable for its unique structural features, which include a prop-2-en-1-yloxy carbonyl group and a cyclopropyl amino moiety. These structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development.
The growing interest in 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid is driven by its potential applications in medicinal chemistry. Researchers are exploring its role as a building block for protease inhibitors and other therapeutic agents. Its cyclopropyl ring is particularly intriguing, as this structural motif is known to enhance metabolic stability and bioavailability in drug candidates. This has led to a surge in demand for high-purity samples of this compound, especially in academic and industrial laboratories focused on small-molecule drug development.
One of the most frequently asked questions about 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid is its synthesis and purification methods. The compound is typically prepared through multi-step organic reactions, including carbamate formation and cyclopropanation. Advanced techniques such as HPLC purification are often employed to ensure high purity, which is critical for its use in sensitive biochemical assays. Researchers also inquire about its solubility and stability under various conditions, as these properties are essential for experimental design.
In addition to its pharmaceutical applications, 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid is being investigated for its potential in material science. Its unique chemical structure allows it to act as a precursor for functionalized polymers and coatings. This dual utility in both life sciences and materials research underscores its versatility and broad appeal. As the demand for specialty chemicals continues to rise, this compound is poised to play a pivotal role in innovative research and development projects.
The market for 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid is expanding, driven by advancements in high-throughput screening and combinatorial chemistry. Suppliers are increasingly offering custom synthesis services to meet the diverse needs of researchers. Furthermore, the compound's compatibility with green chemistry principles is a hot topic, as industries strive to reduce environmental impact. This aligns with the broader trend of sustainable chemical production, making it a relevant subject for discussions on eco-friendly synthesis.
Another area of interest is the compound's potential role in peptide mimetics. The cyclopropyl amino group can mimic peptide bonds, enabling the design of novel peptidomimetics with enhanced stability and activity. This application is particularly relevant in the development of therapeutics for metabolic disorders and infectious diseases. Researchers are also exploring its use in bioconjugation, where it can serve as a linker for attaching functional groups to biomolecules.
For those seeking detailed technical data, 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid is characterized by its molecular weight of 213.23 g/mol and a melting point that varies depending on purity and crystalline form. Spectroscopic data, including NMR and IR spectra, are essential for quality control and structural verification. These analytical details are frequently requested by purchasers to ensure the compound meets their specific research requirements.
In conclusion, 2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid (CAS No. 2680862-57-9) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with its versatility, make it a valuable asset for researchers. As the scientific community continues to uncover new uses for this molecule, its importance in cutting-edge research is expected to grow, solidifying its place as a key player in modern chemistry.
2680862-57-9 (2-(1-{[(Prop-2-en-1-yloxy)carbonyl]amino}cyclopropyl)propanoic acid) Related Products
- 2171743-63-6(3-(cyanomethyl)(prop-2-yn-1-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 2361828-56-8(1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide)
- 2229496-21-1(3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 603945-27-3(ethyl 2-amino-3-(2-chloro-6-fluorophenyl)propanoate)
- 34140-20-0(5,8-dihydro-[1,3]dioxolo[4,5-g]isochromen-7-one)
- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)
- 2228311-19-9(2-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)




